molecular formula C5H15NO2SSi B144012 2-(Trimethylsilyl)ethanesulfonamide CAS No. 125486-96-6

2-(Trimethylsilyl)ethanesulfonamide

Cat. No. B144012
M. Wt: 181.33 g/mol
InChI Key: MZASHBBAFBWNFL-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanesulfonamide is a chemical compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of a trimethylsilyl group attached to an ethane backbone that is further modified with a functional group, such as a sulfonamide. The presence of the trimethylsilyl group can impart unique reactivity and properties to these molecules, making them of interest in various chemical synthesis and analysis applications.

Synthesis Analysis

The synthesis of related 2-(trimethylsilyl)ethyl compounds has been explored in several studies. For instance, 2-(trimethylsilyl)ethyl benzenesulfenate was synthesized and allowed to react with several halides in the presence of tetrabutylammonium fluoride (TBAF), yielding phenyl sulfoxides as the main product . Additionally, N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides were prepared by two different methods, and their structures were elucidated using X-ray single-crystal analysis and DFT calculations . These methods highlight the versatility of the trimethylsilyl group in facilitating various chemical transformations.

Molecular Structure Analysis

The molecular structure of compounds containing the 2-(trimethylsilyl) group has been studied using different analytical techniques. X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses, were used to study the structure of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides . These studies provide insights into the electronic structure and potential reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of 2-(trimethylsilyl)ethyl compounds with electrophiles has been documented. For example, the reaction of 2-(trimethylsilyl)ethyl benzeneselenenate with several halides and TBAF led to the formation of the corresponding alcohols as the main product . This demonstrates the potential of these compounds to participate in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trimethylsilyl)ethyl derivatives have been explored through their reactions and interconversions. For instance, various 2-(trimethylsilyl)ethanethiol derivatives were synthesized, and their reactions with different reagents were studied . The derivatives showed compatibility with standard organosulfur transformations, and their oxidation to sulfoxides and sulfones was investigated. The mass spectrometric investigation of 2-trimethylsilyl-1-phenoxyethane provided evidence for the formation of a non-classical bridge ethylene trimethylsilanium ion upon dissociative ionization, indicating the unique behavior of these compounds under mass spectrometric conditions .

Scientific Research Applications

Ammonia Equivalent in Palladium-Catalyzed Amination

2-(Trimethylsilyl)ethanesulfonyl amide (SES-NH2) serves as an effective ammonia equivalent for palladium-catalyzed amination of aryl bromides and chlorides. This process facilitates the preparation of anilines and anilines with sensitive functional groups (Prakash Anjanappa, D. Mullick, K. Selvakumar, & M. Sivakumar, 2008).

Synthesis and Reactions of Sulfur Compounds

The 2-(trimethylsilyl)ethyl sulfur moiety is compatible with standard organosulfur transformations. Derivatives like 2-(trimethylsilyl)ethanethiol and its disulfide, thiosulfinate, and thiosulfonate have been synthesized and studied for their reactivity and transformations (A. Schwan, D. Brillon, & R. Dufault, 1994).

Conformational Analysis via NMR Spectroscopy

The compound's conformational preferences in various solvents have been analyzed using NMR spectroscopy. This analysis provides insights into the structural influences and rotational freedom of the carbon-carbon single bonds in such compounds (Richard A Nkansah, James B. Gerken, & J. Roberts, 2007).

Oxidative Fragmentation for Sulfinyl Chloride Synthesis

2-(Trimethylsilyl)ethyl sulfoxides have been used in oxidative fragmentation to create a variety of sulfinyl chlorides. This method is notable for its efficiency in producing alkane- and arenesulfinyl chlorides (A. Schwan, Rick R. Strickler, R. Dunn-Dufault, & D. Brillon, 2001).

Structural Studies of Arylsulfonamides

N-[(2-(Trimethylsilyl)oxy)phenyl]-arylsulfonamides have been synthesized, and their structures were analyzed using X-ray crystallography and DFT calculations. This research contributes to the understanding of molecular structure and self-association in solutions (A. Y. Nikonov, I. Sterkhova, V. Y. Serykh, et al., 2019).

Preparation of Phenyl Sulfoxides and Alcohols

The reaction of 2-(trimethylsilyl)ethyl benzenesulfenate and benzeneselenenate with various halides has been explored to produce phenyl sulfoxides and alcohols as main products (T. Oida, A. Ohnishi, Toshiharu Shimamaki, et al., 1991).

Synthesis of Organophosphorus-Substituted Derivatives

The compound has been utilized in the synthesis of new 2-sulfonylethylphosphonites and their functionalized derivatives. This research presents a convenient method for synthesizing these phosphonites under mild conditions (A. A. Prishchenko, M. V. Livantsov, O. Novikova, et al., 2008).

Safety And Hazards

2-(Trimethylsilyl)ethanesulfonamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3) affecting the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

2-(Trimethylsilyl)ethanesulfonamide has been highlighted for its multiple qualities and uses in current research . It has been used in the synthesis of a variety of amino compounds and is considered competitive with the tosyl group . Future research may explore more applications of this reagent in the synthesis of biologically active compounds .

properties

IUPAC Name

2-trimethylsilylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZASHBBAFBWNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451665
Record name 2-(Trimethylsilyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)ethanesulfonamide

CAS RN

125486-96-6
Record name 2-(Trimethylsilyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)ethanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
P Ribière, V Declerck, J Martinez, F Lamaty - Chemical reviews, 2006 - ACS Publications
Several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis, require easily accessible amine protecting groups which are stable under a broad range of …
Number of citations: 64 pubs.acs.org
CG da Silva - Synlett, 2009 - thieme-connect.com
Sulfonamides act as protecting and activating groups in the synthesis of amines1 and they are among the most stable amine protecting groups under a wide range of conditions. 2 SES-…
Number of citations: 1 www.thieme-connect.com
LL Parker, ND Gowans, SW Jones, DJ Robins - Tetrahedron, 2003 - Elsevier
SES-chloride has been obtained in higher yield and purity by improving Weinreb's original procedure, allowing efficient access to the primary SES-amide. Linear triamines can be built …
Number of citations: 23 www.sciencedirect.com
JA Campbell, DJ Hart - The Journal of Organic Chemistry, 1993 - ACS Publications
As part of an approach to the manzamine family of alkaloids, we needed to convert alcohol 1 into a protected primary amine that could serve as a precursor to either a carbamate or a …
Number of citations: 74 pubs.acs.org
DE Ward, Y Gai, BF Kaller - The Journal of Organic Chemistry, 1996 - ACS Publications
Two closely related syntheses of 5,6-O-(2-propylidene)-N-desalanyl-N-2-(trimethylsilyl)ethanesulfonyl]bactobolin (9b) from (+)-12, an intermediate previously prepared from d-glucose, …
Number of citations: 19 pubs.acs.org
MG Banwell, J Renner - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 125486‐96‐6 ] C 5 H 15 NO 2 SSi (MW 181.33) InChI = 1S/C5H15NO2SSi/c1‐10(2,3)5‐4‐9(6,7)8/h4‐5H2,1‐3H3,(H2,6,7,8) InChIKey = MZASHBBAFBWNFL‐UHFFFAOYSA‐N (…
Number of citations: 2 onlinelibrary.wiley.com
E Tatarov, C Bruhn, H Frauenrath - Zeitschrift für Kristallographie …, 2007 - degruyter.com
Crystal structure of N-((2R*,4S*)-2-tert-butyl-5-methyl-4H- 1,3-dioxin-4-yl)-2-(trimethylsilyl)ethanesulfonamide, C14H29NO4Si Page 1 Crystal structure of N-((2R*,4S*)-2-tert-butyl-5-methyl-4H1,3-dioxin-4-yl)-2-(trimethylsilyl)ethanesulfonamide …
Number of citations: 0 www.degruyter.com
JJ Caldwell, D Craig - Angewandte Chemie, 2007 - Wiley Online Library
(À)-Lepadiformine (1) is a decahydro-1H-pyrrolo [1, 2-j] quinoline isolated in 1994 by Biard etal. from the tunicate Clavelina lepadiformis.[1] Lepadiformine has moderate in vitro …
Number of citations: 77 onlinelibrary.wiley.com
MF Maldonado, F Sehgelmeble, F Bjarnemark… - Tetrahedron, 2012 - Elsevier
Herein we evaluate different methodologies for the synthesis of unprotected sulfonimidamides. Three different procedures that allow orthogonal deprotection of the imine nitrogen under …
Number of citations: 63 www.sciencedirect.com
SO Jaeschke, TK Lindhorst - European Journal of Organic …, 2021 - Wiley Online Library
d‐Xylose is a special monosaccharide found in various organisms, which is characterized by conformational dynamics between different pyranose ring forms depending on the …

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